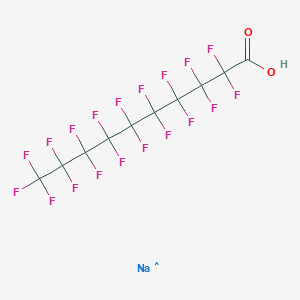
SodiumPerfluorodecanoate
Übersicht
Beschreibung
Sodium Perfluorodecanoate is a type of perfluoroalkyl substance (PFAS), specifically a perfluoroalkyl acid (PFAA). It is a fluorosurfactant with unique hydrophobicity and oleophobicity . It has been used in various consumer products and industrial applications due to its resistance to heat, oil, stains, grease, and water .
Synthesis Analysis
The synthesis of Sodium Perfluorodecanoate and similar compounds typically involves electrochemical fluorination (ECF). This reaction occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V .Wissenschaftliche Forschungsanwendungen
Food Packaging Materials
Perfluorinated compounds (PFCs) are utilized in food packaging materials for their oil and moisture resistance properties. A study examining foodstuff-packaging materials in the Greek market identified the presence of multiple PFCs, although Sodium Perfluorodecanoate specific mention was not found, the study's methodology and findings provide insight into the use of related compounds in food packaging applications (Zafeiraki et al., 2014).
Nanoparticle Formation
Sodium Perfluorodecanoate has been involved in the formation of lamellar structured nanoparticles through complexes with cationic block copolymers. This application demonstrates its role in creating core-shell nanoparticles with potential uses in drug delivery and material science (Laschewsky et al., 2006).
Wastewater Treatment Plant Studies
Research on the mass flows of perfluorinated compounds in municipal wastewater treatment facilities has revealed the persistence of these compounds, including Perfluorodecanoate, throughout treatment processes. This persistence underscores the challenges in removing PFCs from wastewater, raising concerns about environmental contamination and the effectiveness of current treatment technologies (Schultz et al., 2006).
Environmental Pollution Monitoring
Investigations into the presence of perfluorinated compounds in environmental samples, such as water bodies and biota, highlight the widespread distribution and potential ecological impacts of these substances. Studies tracking PFCs in river water samples and evaluating their bioaccumulation underscore the environmental persistence and mobility of perfluorinated compounds, prompting further research into their sources, distribution, and long-term effects on ecosystems and human health (So et al., 2007).
Safety And Hazards
Zukünftige Richtungen
The future directions of Sodium Perfluorodecanoate and other PFAS are likely to be influenced by growing concerns over their environmental persistence and potential health effects. There is a need for more research to fully understand their mechanisms of action, environmental fate, and potential health impacts .
Eigenschaften
InChI |
InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCFNKLDHKVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SodiumPerfluorodecanoate | |
CAS RN |
3830-45-3 | |
| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3830-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



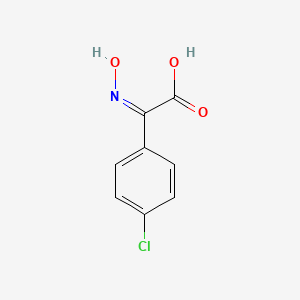
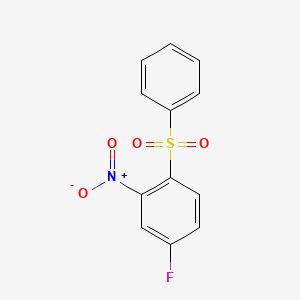

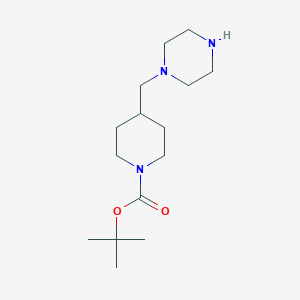

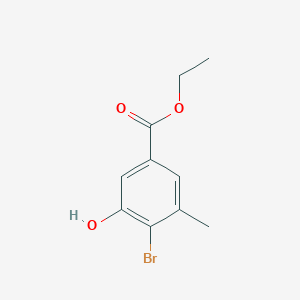



![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)



